2-(2-Hydroxyethoxy)acetamide
Overview
Description
2-(2-Hydroxyethoxy)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetyl functional group attached to an amine. While the specific compound 2-(2-Hydroxyethoxy)acetamide is not directly mentioned in the provided papers, related compounds with similar structures and functionalities are discussed, which can provide insights into the chemical behavior and potential applications of 2-(2-Hydroxyethoxy)acetamide.
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, including acetylation, esterification, and ester interchange. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through a multi-step process starting with N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol . Similarly, 2-hydroxy-N-(2′-hydroxyalkyl)acetamides were synthesized by reacting glycolic acid with β-aminoalcohols . These methods could potentially be adapted for the synthesis of 2-(2-Hydroxyethoxy)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectroscopy. For example, the structure of 2-hydroxy-N-(2′-hydroxyalkyl)acetamides was established by single-crystal X-ray diffraction . Additionally, restricted rotation around the amide bond has been observed in N,N-bis(2-hydroxyethyl)acetamide, as evidenced by variable temperature NMR studies . These findings suggest that 2-(2-Hydroxyethoxy)acetamide may also exhibit interesting structural characteristics that could be studied using similar techniques.
Chemical Reactions Analysis
Acetamide derivatives participate in various chemical reactions, including interactions with other reagents to form heterocyclic systems or undergoing hydrolysis. For instance, N-(2-hydroxyphenyl)acetamide reacted with methyl(organyl)dichlorosilanes to form silaheterocyclic compounds . The reactivity of 2-(2-Hydroxyethoxy)acetamide could be explored in the context of forming novel heterocyclic compounds or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the restricted rotation around the amide bond affects the NMR spectral properties . The solubility, melting point, and stability of these compounds can be important for their practical applications. The anticonvulsant activity of certain acetamide derivatives has been linked to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . These properties are crucial for the development of pharmaceutical applications.
Scientific Research Applications
Carcinogenic Mechanisms : Acetamide, related to 2-(2-Hydroxyethoxy)acetamide, has been studied for its carcinogenic properties in rats and mice. A study explored the DNA damage induced by a metabolite of acetamide, providing insights into the molecular mechanisms of its carcinogenicity (Sakano et al., 2004).
Heterocyclic Synthesis : 2-Cyano-N-(2-hydroxyethyl)acetamide has been identified as a significant intermediate for synthesizing various heterocyclic systems. This highlights its utility in chemical synthesis and the development of novel compounds (Gouda et al., 2015).
Anti-Arthritic Properties : N-(2-hydroxy phenyl)acetamide, closely related to 2-(2-Hydroxyethoxy)acetamide, showed potential anti-arthritic properties in a study using adjuvant-induced arthritis in rats. This research contributes to understanding potential therapeutic applications (Jawed et al., 2010).
Potential Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, related to 2-(2-Hydroxyethoxy)acetamide, have been studied for their potential as pesticides. These compounds were characterized using X-ray powder diffraction, indicating possible applications in agriculture (Olszewska et al., 2009).
Anticonvulsant Activity : Research has been conducted on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their analogs, similar to 2-(2-Hydroxyethoxy)acetamide, for their anticonvulsant activity. This highlights its potential applications in the development of new drugs for treating seizures (Pękala et al., 2011).
properties
IUPAC Name |
2-(2-hydroxyethoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-4(7)3-8-2-1-6/h6H,1-3H2,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWRDCESBMSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153825 | |
Record name | Acetamide, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethoxy)acetamide | |
CAS RN |
123-85-3 | |
Record name | Acetamide, 2-(2-hydroxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxyethoxy)acetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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